Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)-
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Overview
Description
Preparation Methods
The synthesis of Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- involves several steps. One common method includes the esterification of cyclopentaneglycolic acid with 2-methyl-3-quinuclidinyl alcohol under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods may involve more advanced techniques, such as palladium-catalyzed reactions, to increase yield and purity. These methods are optimized for large-scale production and often involve continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research, aiming to elucidate the compound’s full range of actions .
Comparison with Similar Compounds
Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: Another cyclopentane derivative with different functional groups and properties.
Quinuclidinyl esters: A class of compounds with similar ester functional groups but varying side chains and biological activities.
The uniqueness of Cyclopentaneglycolic acid, alpha-propenyl-, 2-methyl-3-quinuclidinyl ester, (Z)- lies in its specific structural configuration and the presence of both cyclopentane and quinuclidine moieties, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
92956-36-0 |
---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-[1-[(Z)-prop-1-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C18H29NO3/c1-3-8-18(9-4-5-10-18)16(20)17(21)22-15-13(2)19-11-6-14(15)7-12-19/h3,8,13-16,20H,4-7,9-12H2,1-2H3/b8-3- |
InChI Key |
PXOOJGVGBMHLIB-BAQGIRSFSA-N |
Isomeric SMILES |
C/C=C\C1(CCCC1)C(C(=O)OC2C(N3CCC2CC3)C)O |
Canonical SMILES |
CC=CC1(CCCC1)C(C(=O)OC2C(N3CCC2CC3)C)O |
Origin of Product |
United States |
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